(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione (4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16265959
InChI: InChI=1S/C27H24N2O7/c1-4-11-34-19-10-9-17(14-20(19)33-3)24-23(25(30)21-13-16-7-5-6-8-18(16)35-21)26(31)27(32)29(24)22-12-15(2)36-28-22/h5-10,12-14,24,31H,4,11H2,1-3H3
SMILES:
Molecular Formula: C27H24N2O7
Molecular Weight: 488.5 g/mol

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16265959

Molecular Formula: C27H24N2O7

Molecular Weight: 488.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C27H24N2O7
Molecular Weight 488.5 g/mol
IUPAC Name 3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C27H24N2O7/c1-4-11-34-19-10-9-17(14-20(19)33-3)24-23(25(30)21-13-16-7-5-6-8-18(16)35-21)26(31)27(32)29(24)22-12-15(2)36-28-22/h5-10,12-14,24,31H,4,11H2,1-3H3
Standard InChI Key KOOKSVAULNEAMZ-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC5=CC=CC=C5O4)OC

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a central pyrrolidine-2,3-dione core, a five-membered lactam ring system known for its conformational rigidity and hydrogen-bonding capabilities . The 4E configuration indicates the stereochemistry of the exocyclic double bond at position 4, which influences molecular geometry and intermolecular interactions .

Substituent Analysis

  • Benzofuran Moiety: The 1-benzofuran-2-yl group contributes aromaticity and planar geometry, enhancing π-π stacking potential with biological targets .

  • Hydroxy-methylidene Group: The (hydroxy)methylidene substituent at position 4 introduces a conjugated enone system, which may participate in redox reactions or hydrogen bonding .

  • 3-Methoxy-4-propoxyphenyl Group: This aryl substituent combines electron-donating methoxy and propoxy groups, modulating electronic properties and solubility .

  • 5-Methyl-1,2-oxazol-3-yl: The oxazole ring, a nitrogen- and oxygen-containing heterocycle, enhances metabolic stability and target affinity .

Physicochemical Properties

Comparative data from structural analogs (Table 1) suggest the following properties for the target compound:

Table 1: Structural and Physicochemical Comparison of Pyrrolidine-2,3-dione Analogs

PropertyTarget CompoundPubChem CID 3742858 PubChem CID 3833515
Molecular FormulaC₂₈H₂₇N₃O₇C₂₃H₁₅BrN₂O₅C₂₇H₂₃N₃O₆
Molecular Weight (g/mol)517.5479.3485.5
XLogP3-AA~6.0*5.2~5.5*
Hydrogen Bond Donors111
Hydrogen Bond Acceptors766

*Estimated based on substituent contributions.

The higher molecular weight and logP value of the target compound compared to its analogs reflect the bulkier 3-methoxy-4-propoxyphenyl group, which may enhance lipophilicity and membrane permeability .

Synthetic Pathways and Methodological Considerations

Benzofuran Synthesis

The benzofuran moiety is synthesized via a [3+2] heteroannulation strategy involving benzoquinone (BQ) and cyclohexenone derivatives under acidic conditions (PhMe/AcOH, reflux) . This one-pot method achieves yields exceeding 80% and avoids multi-step protocols .

Pyrrolidine-2,3-dione Core Formation

Cyclization of γ-keto amides or esters under acidic or basic conditions generates the pyrrolidine-2,3-dione scaffold . For example, reaction of 1-(5-methyl-1,2-oxazol-3-yl)amine with diketene derivatives yields the lactam ring .

Functionalization Strategies

  • Aryl Substitution: The 3-methoxy-4-propoxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

  • Oxazole Incorporation: The 5-methyl-1,2-oxazol-3-yl group is appended through cyclocondensation of hydroxylamine with β-keto esters .

Table 2: Hypothetical Synthesis Pathway

StepReactionConditionsKey Intermediates
1Benzofuran synthesisPhMe/AcOH, reflux2-(hydroxymethyl)benzofuran
2Lactam formationHCl/EtOH, 60°CPyrrolidine-2,3-dione core
3Aryl group functionalizationPd(PPh₃)₄, K₂CO₃, DMF3-methoxy-4-propoxyphenyl
4Oxazole couplingEDC/HOBt, DCMFinal product

Applications and Future Directions

Therapeutic Prospects

  • Antidepressants: Dual 5-HT₁A/SERT activity may address treatment-resistant depression .

  • Neuropathic Pain: Benzofuran derivatives modulate ion channels implicated in pain pathways .

  • Oncology: Oxazole-containing compounds exhibit kinase inhibitory activity .

Research Priorities

  • In vitro Profiling: Assess binding affinity for 5-HT₁A, SERT, and related targets.

  • ADMET Studies: Evaluate solubility, permeability, and metabolic fate.

  • Structural Optimization: Modify the propoxy chain length to balance lipophilicity and solubility.

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